molecular formula C9H4BrFINO B1375800 8-Bromo-5-fluoro-3-iodoquinolin-4-ol CAS No. 1395493-17-0

8-Bromo-5-fluoro-3-iodoquinolin-4-ol

Cat. No.: B1375800
CAS No.: 1395493-17-0
M. Wt: 367.94 g/mol
InChI Key: JXBPGEGRWFTEGB-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C9H4BrFINO, and its molecular weight is 367.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol typically involves multi-step reactions starting from commercially available quinoline derivatives. The general synthetic route includes halogenation reactions to introduce bromine, fluorine, and iodine atoms at specific positions on the quinoline ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide, N-fluorobenzenesulfonimide, and iodine in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-3-iodoquinolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl or diaryl derivatives .

Scientific Research Applications

8-Bromo-5-fluoro-3-iodoquinolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

8-Bromo-5-fluoro-3-iodoquinolin-4-ol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in the presence of three different halogen atoms on the quinoline ring, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

8-bromo-5-fluoro-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBPGEGRWFTEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-10-3, 1395493-17-0
Record name 8-Bromo-5-fluoro-3-iodo-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol, 8-bromo-5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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